molecular formula C19H23N5O4 B12174447 methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate

methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate

Cat. No.: B12174447
M. Wt: 385.4 g/mol
InChI Key: XIKFBFNORYLZIN-UHFFFAOYSA-N
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Description

Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate typically involves multiple steps, starting with the preparation of the pyridazinone core. The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds .

Mechanism of Action

The mechanism of action of methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyridazinone core can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate is unique due to its combination of the pyridazinone core with the phenylpiperazine and acetylglycinate groups. This unique structure imparts a distinct set of biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-[[2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C19H23N5O4/c1-28-19(27)13-20-17(25)14-24-18(26)8-7-16(21-24)23-11-9-22(10-12-23)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,20,25)

InChI Key

XIKFBFNORYLZIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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